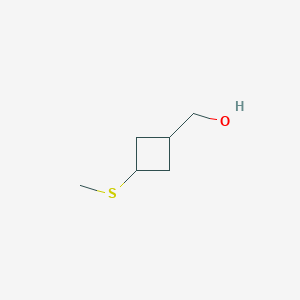

(3-Methylsulfanylcyclobutyl)methanol

Description

(3-Methylsulfanylcyclobutyl)methanol is a cyclobutane-derived alcohol featuring a methylsulfanyl (-SCH₃) substituent at the 3-position of the cyclobutyl ring. This compound belongs to the family of functionalized cyclobutyl alcohols, which are of interest in organic synthesis, medicinal chemistry, and materials science due to their strained ring system and tunable stereoelectronic properties. The methylsulfanyl group introduces a sulfur atom into the structure, which may influence solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding or van der Waals forces).

Structure

3D Structure

Properties

IUPAC Name |

(3-methylsulfanylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOMPPLZGQJWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfanylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutanone with methylthiol in the presence of a base to form the methylsulfanylcyclobutanone intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (3-Methylsulfanylcyclobutyl)methanol .

Industrial Production Methods

Industrial production methods for (3-Methylsulfanylcyclobutyl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfanylcyclobutyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methylsulfanyl group.

Major Products Formed

Oxidation: Formation of (3-Methylsulfanylcyclobutyl)aldehyde or (3-Methylsulfanylcyclobutyl)carboxylic acid.

Reduction: Formation of (3-Methylsulfanylcyclobutyl)methane.

Substitution: Formation of various substituted cyclobutylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylsulfanylcyclobutyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylsulfanylcyclobutyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: Chlorine and fluorine substituents (e.g., in C₅H₉ClO and C₅H₈F₂O) increase polarity due to their electronegativity, enhancing solubility in polar solvents . The exocyclic double bond in (3-methylidenecyclobutyl)methanol reduces steric hindrance but increases ring strain, making it reactive toward electrophiles .

Molecular Weight and Steric Effects: (3-Methylsulfanylcyclobutyl)methanol has a higher molecular weight (132.22 g/mol) compared to its chloro- and fluoro-analogs, primarily due to the sulfur atom and additional methyl group. This may influence crystallization behavior or boiling points.

Synthetic Utility: Chloro- and fluoro-substituted cyclobutyl methanols are often intermediates in drug discovery. For example, fluorinated derivatives are valued for their stability in vivo , while chloro-derivatives serve as precursors for cross-coupling reactions . The methylsulfanyl group could act as a directing group in transition-metal-catalyzed reactions or as a protecting group for alcohols.

Biological Activity

(3-Methylsulfanylcyclobutyl)methanol is an organic compound with the molecular formula C6H12OS. It features a cyclobutyl ring substituted with a methylsulfanyl group and a hydroxymethyl group. This compound has garnered interest in various scientific fields, particularly for its potential biological activity, which includes interactions with biomolecules and potential therapeutic applications.

The synthesis of (3-Methylsulfanylcyclobutyl)methanol typically involves cyclization reactions of suitable precursors, such as cyclobutanone and methylthiol, followed by reduction processes using agents like sodium borohydride. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, affecting its reactivity and biological activity.

The biological activity of (3-Methylsulfanylcyclobutyl)methanol is largely attributed to its functional groups. The hydroxyl group can engage in hydrogen bonding with biological macromolecules, influencing their structure and function. The methylsulfanyl group may participate in nucleophilic and electrophilic interactions, further affecting the compound's biological properties.

Case Studies

- Potential Antimicrobial Activity : While direct studies on (3-Methylsulfanylcyclobutyl)methanol are scarce, similar compounds have shown antimicrobial properties. For instance, compounds containing sulfanyl groups have been reported to exhibit inhibitory effects against various bacterial strains.

- Neuroprotective Effects : Research on related compounds suggests that modifications in the cyclobutyl structure could lead to neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.

Comparative Analysis

To better understand the potential of (3-Methylsulfanylcyclobutyl)methanol, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-Methylcyclobutyl)methanol | Cyclobutyl with a methyl group | Moderate neuroprotective effects |

| (3-Methylsulfanylcyclobutyl)ethanol | Similar to (3-Methylsulfanylcyclobutyl)methanol but with an ethanol group | Potential anti-inflammatory properties |

| Cyclobutanemethanol | Lacks the methylsulfanyl group | Limited biological activity |

Research Applications

(3-Methylsulfanylcyclobutyl)methanol has several applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies : Its interactions with biomolecules make it a candidate for exploring new therapeutic avenues.

- Material Science : Potential use in developing new materials owing to its unique chemical structure.

Q & A

Q. What are the common synthetic routes for (3-Methylsulfanylcyclobutyl)methanol, and what key parameters influence yield?

The synthesis typically involves cyclobutane ring functionalization and sulfanyl group introduction. Key steps include:

- Precursor selection : Starting materials like 3-methylcyclobutanol or halogenated cyclobutane derivatives are common. For example, trifluoromethyl-substituted analogs are synthesized via nucleophilic substitution or Grignard reactions .

- Reaction conditions : Temperature (often 0–80°C), solvent polarity (e.g., polar aprotic solvents like DMF for nucleophilic substitutions), and catalyst choice (e.g., Pd catalysts for cross-couplings) critically affect yield and selectivity .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 50–86% depending on reaction optimization .

Q. How is the molecular structure of (3-Methylsulfanylcyclobutyl)methanol characterized?

Advanced spectroscopic and computational methods are employed:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methylsulfanyl and hydroxymethyl groups on the cyclobutane ring). Coupling constants reveal ring strain and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., CHOS for the base structure) .

- Quantum chemical calculations : Density functional theory (DFT) optimizes 3D geometry and predicts vibrational spectra, validated against experimental data .

Advanced Research Questions

Q. What strategies optimize reaction conditions for functional group transformations in derivatives of (3-Methylsulfanylcyclobutyl)methanol?

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitutions, while protic solvents (e.g., methanol) stabilize intermediates in reductions .

- Temperature control : Lower temperatures (–20°C to 0°C) suppress side reactions in sensitive transformations (e.g., boronate ester formation) .

- Catalyst screening : Palladium complexes or organocatalysts improve enantioselectivity in asymmetric syntheses. For example, Grignard reagent additions to ketones require precise stoichiometry .

Q. How do researchers assess the biological activity of (3-Methylsulfanylcyclobutyl)methanol in enzyme interaction studies?

- In vitro assays : Enzymes (e.g., cytochrome P450 isoforms) are incubated with the compound to measure inhibition kinetics (IC) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) for interactions with target proteins .

- Metabolic pathway analysis : Radiolabeled analogs track incorporation into microbial or mammalian metabolic networks, revealing downstream effects .

Q. How can contradictions in reported biological activities across studies be resolved?

- Assay standardization : Discrepancies in enzyme inhibition (e.g., conflicting IC values) may arise from variations in buffer pH, cofactor concentrations, or incubation times. Replicating conditions across labs is critical .

- Purity verification : Contaminants (e.g., unreacted precursors) can skew results. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended .

- Structural analogs : Comparing activity trends across homologs (e.g., methyl vs. trifluoromethyl substitutions) identifies structure-activity relationships (SARs) that clarify mechanisms .

Q. What computational tools are used to predict the reactivity of (3-Methylsulfanylcyclobutyl)methanol in novel reactions?

- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites, guiding hypothesis-driven synthesis of bioactive derivatives .

- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps (calculated via DFT) predict electrophilic/nucleophilic sites, aiding in retro-synthetic planning .

Data Contradiction Analysis

Q. How should researchers address divergent data in toxicity profiles of (3-Methylsulfanylcyclobutyl)methanol?

- Dose-response reevaluation : Nonlinear toxicity curves (e.g., hormetic effects at low doses) may explain opposing results. Testing a wider concentration range is advised .

- Cell line specificity : Toxicity in human hepatocytes (e.g., HepG2) vs. bacterial models (e.g., E. coli) may reflect species-dependent metabolic activation. Cross-model comparisons are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.